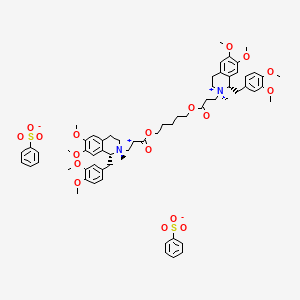

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atracurium besylate, (1R,2R,1’S,2’R)-(+/-)-, is an intermediate-duration, nondepolarizing, skeletal muscle relaxant. It is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its ability to produce muscle relaxation by blocking the transmission of nerve impulses to the muscles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of atracurium besylate involves multiple steps, including the formation of isoquinolinium intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry of the final product .

Industrial Production Methods

Industrial production of atracurium besylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to obtain the final product suitable for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

Atracurium besylate undergoes various chemical reactions, including hydrolysis and Hofmann elimination. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous solutions, often catalyzed by acids or bases.

Hofmann Elimination: This reaction involves the use of strong bases and elevated temperatures to break down the compound into its constituent parts.

Major Products Formed

The major products formed from the hydrolysis and Hofmann elimination of atracurium besylate include laudanosine and other smaller fragments. These products are typically less active and are excreted from the body .

Wissenschaftliche Forschungsanwendungen

Atracurium besylate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of neuromuscular blocking agents.

Biology: Researchers use it to investigate the mechanisms of muscle contraction and relaxation.

Medicine: It is extensively used in clinical settings to facilitate surgeries and mechanical ventilation.

Industry: The compound is produced and supplied by pharmaceutical companies for medical use.

Wirkmechanismus

Atracurium besylate exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound is eventually broken down by Hofmann elimination and ester hydrolysis, leading to its inactivation and elimination from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cisatracurium besylate: A stereoisomer of atracurium besylate with similar pharmacological properties but a more predictable pharmacokinetic profile.

Vecuronium bromide: Another nondepolarizing muscle relaxant with a longer duration of action.

Rocuronium bromide: Known for its rapid onset of action compared to atracurium besylate.

Uniqueness

Atracurium besylate is unique due to its intermediate duration of action and its breakdown via Hofmann elimination, which is independent of renal and hepatic function. This makes it particularly useful in patients with compromised liver or kidney function .

Eigenschaften

CAS-Nummer |

155976-49-1 |

|---|---|

Molekularformel |

C65H82N2O18S2 |

Molekulargewicht |

1243.5 g/mol |

IUPAC-Name |

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

InChI-Schlüssel |

XXZSQOVSEBAPGS-NVYWYWNDSA-L |

Isomerische SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)